molecular formula C23H15N3O B12906023 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile CAS No. 65004-31-1

6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B12906023
CAS No.: 65004-31-1
M. Wt: 349.4 g/mol
InChI Key: SQSZVYMRHVDGOB-UHFFFAOYSA-N
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Description

6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of benzaldehyde, acetophenone, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects . The exact molecular targets and pathways vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile stands out due to its unique structural features and versatile reactivity. Its triphenyl substitution pattern provides distinct electronic properties, making it a valuable scaffold for the development of new bioactive molecules .

Properties

CAS No.

65004-31-1

Molecular Formula

C23H15N3O

Molecular Weight

349.4 g/mol

IUPAC Name

6-oxo-1,2,4-triphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C23H15N3O/c24-16-20-21(17-10-4-1-5-11-17)25-22(18-12-6-2-7-13-18)26(23(20)27)19-14-8-3-9-15-19/h1-15H

InChI Key

SQSZVYMRHVDGOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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